molecular formula C21H23NO4 B1451280 L-Leucine-d3-N-FMOC (methyl-d3) CAS No. 538372-74-6

L-Leucine-d3-N-FMOC (methyl-d3)

Cat. No. B1451280
M. Wt: 356.4 g/mol
InChI Key: CBPJQFCAFFNICX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .


Molecular Structure Analysis

The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.


Chemical Reactions Analysis

As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.


Physical And Chemical Properties Analysis

L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

Researchers have developed synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing the FMOC (9-fluorenylmethyloxycarbonyl) group for protection. This method involves the use of reductive amination and oxidation processes, with FMOC-protected amino acids as starting materials, demonstrating the versatility of FMOC-protected leucine derivatives in synthesizing complex amino acids (Temperini et al., 2020).

Peptide Synthesis and Modification

FMOC-L-Leucine has been identified as a distinctive PPARgamma ligand, showcasing unique receptor interaction modes and pharmacological properties. It is utilized in the synthesis of peptides that modulate PPARgamma activity, influencing insulin sensitivity and adipogenesis, indicating its potential in developing therapeutic agents (Rocchi et al., 2001).

Material Science and Nanotechnology

The FMOC group, when attached to amino acids like leucine, is used in the creation of self-assembling nanostructures. These materials are studied for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability of FMOC-protected amino acids to form hydrogels and nanostructures under physiological conditions is particularly noted (Das et al., 2008).

Characterization and Structural Analysis

Studies involving FMOC-L-Leucine derivatives contribute to our understanding of amino acid dynamics, molecular structures, and the effects of modifications on peptide behavior. Comparative dynamics of leucine methyl groups in FMOC-leucine have been analyzed, providing insights into the molecular behavior of protected amino acids and peptides (Vugmeyster et al., 2010).

Biocompatibility and Functionalization

Functionalization of biomaterials with FMOC-L-Leucine derivatives is explored to enhance biocompatibility and introduce bioactive functionalities. This approach is evident in the modification of cellulose whiskers with L-Leucine amino acid, showcasing the integration of biocompatible materials for various applications (Cateto & Ragauskas, 2011).

Safety And Hazards

L-Leucine-d3-N-FMOC (methyl-d3) is non-hazardous for transport . It should be stored at room temperature .

properties

IUPAC Name

5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-d3-N-FMOC (methyl-d3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucine-d3-N-FMOC (methyl-d3)
Reactant of Route 2
Reactant of Route 2
L-Leucine-d3-N-FMOC (methyl-d3)
Reactant of Route 3
Reactant of Route 3
L-Leucine-d3-N-FMOC (methyl-d3)
Reactant of Route 4
Reactant of Route 4
L-Leucine-d3-N-FMOC (methyl-d3)
Reactant of Route 5
Reactant of Route 5
L-Leucine-d3-N-FMOC (methyl-d3)
Reactant of Route 6
Reactant of Route 6
L-Leucine-d3-N-FMOC (methyl-d3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.